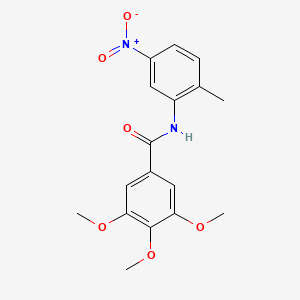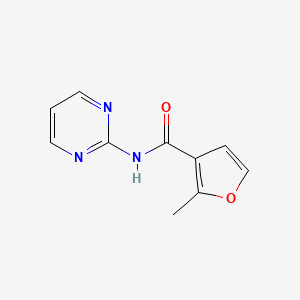
3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have various applications in the field of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and may have potential as a cancer treatment. It has also been found to have antioxidant properties and may be useful in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and may have potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments. It may have toxic effects on normal cells and may not be suitable for use in vivo.
Direcciones Futuras
There are many future directions for research on 3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide. One area of research is to further explore its potential as a cancer treatment. Studies could be conducted to determine the optimal dosage and administration route for this compound. Other areas of research could include its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could be conducted to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide involves several steps. The starting material is 2-methyl-5-nitroaniline, which is reacted with trimethoxybenzaldehyde in the presence of a catalyst to form an intermediate compound. This intermediate is then treated with acetic anhydride to yield the final product, 3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-10-5-6-12(19(21)22)9-13(10)18-17(20)11-7-14(23-2)16(25-4)15(8-11)24-3/h5-9H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHYGGIPQWJTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)
![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)

![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)